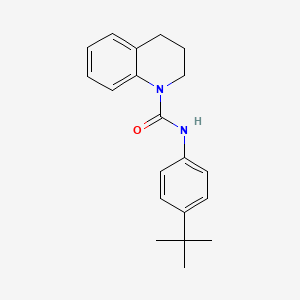![molecular formula C13H14N2O2 B2717144 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411220-73-8](/img/structure/B2717144.png)
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole, also known as epoxiconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the class of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, epoxiconazole has gained significant attention from the scientific community due to its potential applications in scientific research.
Mécanisme D'action
Epoxiconazole acts by inhibiting the activity of cytochrome P450 enzymes involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to the disruption of fungal cell membranes and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
Epoxiconazole has been shown to have a significant impact on the physiology of fungal cells. It has been reported to alter the activity of various enzymes involved in energy metabolism, leading to a decrease in ATP production and a reduction in fungal growth. Additionally, 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee has been shown to induce oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxiconazole has several advantages for laboratory experiments, including its broad spectrum of activity against various fungal pathogens and its well-characterized mechanism of action. However, its use is limited by its potential toxicity to non-target organisms and its potential to induce resistance in fungal populations.
Orientations Futures
There are several future directions for research on 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee. These include the development of new antifungal agents based on its mechanism of action, the identification of new targets for antifungal therapy, and the investigation of its potential applications in other areas of research, such as cancer therapy and drug discovery. Additionally, further studies are needed to better understand the potential risks associated with its use in agriculture and to develop strategies to minimize these risks.
Méthodes De Synthèse
Epoxiconazole can be synthesized by reacting 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with 4-methylphenylhydrazine to obtain 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee.
Applications De Recherche Scientifique
Epoxiconazole has been extensively used in scientific research as a tool to study the mechanisms of fungal pathogenesis and to develop new antifungal agents. It has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal growth and development. This mechanism of action has made 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee an attractive target for the development of new antifungal agents.
Propriétés
IUPAC Name |
4-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)11-2-4-12(5-3-11)16-8-13-9-17-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZJUHNPYMACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
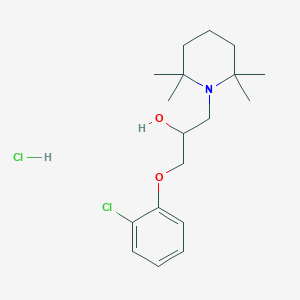
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)
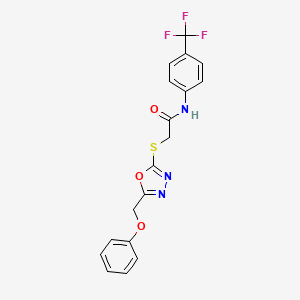
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
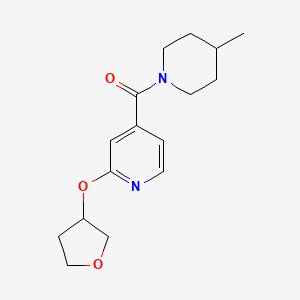
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
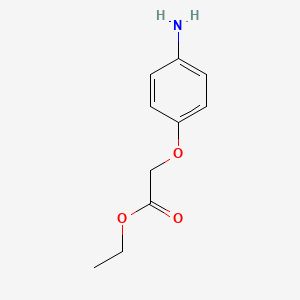

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)

